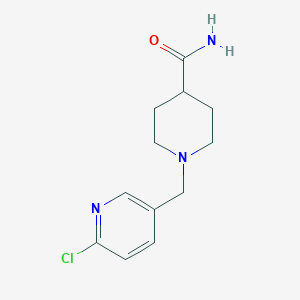![molecular formula C38H40F3P B14895730 dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane](/img/structure/B14895730.png)
dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane is a complex organophosphorus compound. It is known for its unique structure, which includes multiple phenyl rings and a phosphane group. This compound is often used as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux to facilitate the coupling reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Heck coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like THF are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phenyl derivatives.
Coupling Reactions: Biaryl compounds.
Aplicaciones Científicas De Investigación
Dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane has several scientific research applications:
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane primarily involves its role as a ligand in catalytic processes. It coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The phosphane group donates electron density to the metal center, enhancing its catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane is unique due to its multiple phenyl rings and the presence of a trifluoromethyl group, which can significantly influence its electronic properties and reactivity. This makes it a valuable ligand in various catalytic processes, offering distinct advantages over similar compounds .
Propiedades
Fórmula molecular |
C38H40F3P |
|---|---|
Peso molecular |
584.7 g/mol |
Nombre IUPAC |
dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane |
InChI |
InChI=1S/C38H40F3P/c1-27-19-21-28(22-20-27)33-16-10-17-34(29-23-25-30(26-24-29)38(39,40)41)37(33)35-15-8-9-18-36(35)42(31-11-4-2-5-12-31)32-13-6-3-7-14-32/h8-10,15-26,31-32H,2-7,11-14H2,1H3 |
Clave InChI |
FXSZZZISCJGGGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chlorothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B14895650.png)
![4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14895654.png)
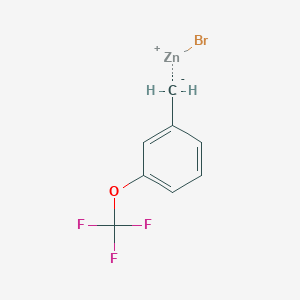
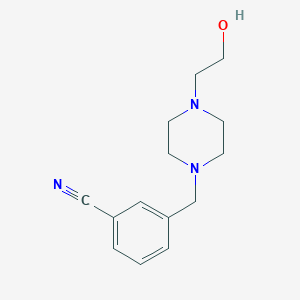
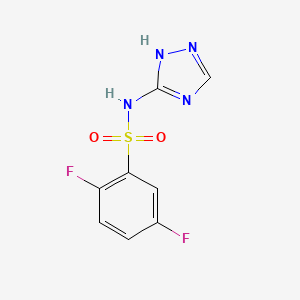
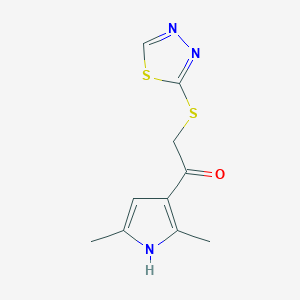
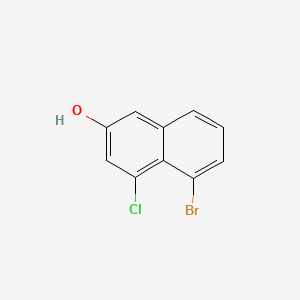
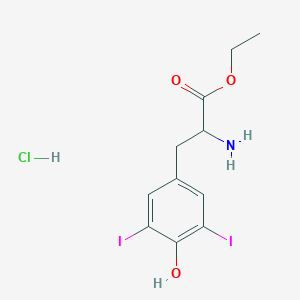

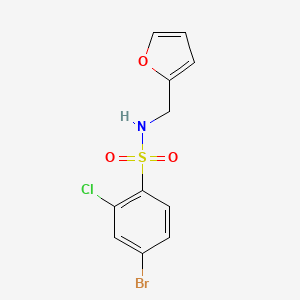
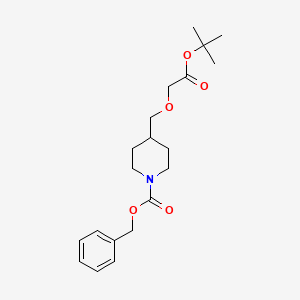
![2-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14895713.png)
![tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14895726.png)
